1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a tertiary amine compound characterized by a propan-2-ol backbone substituted with a cyclohexylamino group (C₆H₁₁NH—) at position 1 and a p-tolyloxy group (4-methylphenoxy—) at position 2. The hydrochloride salt enhances its aqueous solubility and stability, a common feature in pharmaceutical agents to improve bioavailability .
Properties
IUPAC Name |
1-(cyclohexylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-7-9-16(10-8-13)19-12-15(18)11-17-14-5-3-2-4-6-14;/h7-10,14-15,17-18H,2-6,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSSTLBIZPVRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CNC2CCCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epichlorohydrin-Based Synthetic Route
Detailed Synthetic Procedure
Preparation of p-Tolyloxy Epoxide Intermediate
The first step involves the reaction of p-cresol (4-methylphenol) with epichlorohydrin in the presence of a base to form the p-tolyloxy epoxide intermediate.
Procedure:
- A mixture of p-cresol (2 mmol, 0.216 g) and cesium carbonate (1:1 with acid-washed sand) is prepared in an appropriate reactor.
- Epichlorohydrin (neat) is introduced to the reaction mixture.
- The reaction is conducted at elevated temperature (typically 105°C) with moderate pressure (5 bar).
- Upon completion (monitored by UPLC-MS), the reaction mixture is filtered, and the product is purified by appropriate methods.
This reaction proceeds via nucleophilic attack of the phenolate anion on epichlorohydrin, resulting in the formation of 2-((4-tolyloxy)methyl)oxirane as an intermediate.
Reaction conditions optimization:
Table 1: Effect of Temperature on the Coupling of Epichlorohydrin with p-Cresol
| Temperature (°C) | Solvent | Base | Conversion (%) |
|---|---|---|---|
| 75 | DMF | Cs₂CO₃ | 65 |
| 85 | DMF | Cs₂CO₃ | 78 |
| 95 | DMF | Cs₂CO₃ | 89 |
| 105 | DMF | Cs₂CO₃ | 97 |
| 105 | CH₃CN | Cs₂CO₃ | 15 |
| 105 | DMF | DIPEA | 12 |
| 105 | DMF | DBU | 90 |
| 105 | DMF | N(Bu)₄OAc | 100 |
DMF as solvent with cesium carbonate at 105°C provides excellent yields while maintaining practical isolation procedures.
Epoxide Ring Opening with Cyclohexylamine
The second key step involves the regioselective ring opening of the epoxide with cyclohexylamine to form the target β-amino alcohol structure.
Procedure:
- The purified 2-((4-tolyloxy)methyl)oxirane (1 mmol) is dissolved in a suitable solvent (ethanol, acetonitrile, or toluene).
- Cyclohexylamine (1.1-1.5 equiv.) is added to the solution.
- The reaction is conducted under one of the following conditions:
a. Conventional heating (reflux for 6-12 hours)
b. Microwave irradiation in the presence of bismuth(III) trifluoromethanesulfonate catalyst (15 mol%) at 120°C for 20-40 minutes
c. Flow chemistry approach using PFA coil reactors at 120°C, 6 bar with a residence time of 20 minutes
The nucleophilic ring opening predominantly occurs at the less hindered terminal position of the epoxide, resulting in the desired 1-(cyclohexylamino)-3-(p-tolyloxy)propan-2-ol.
Conversion to Hydrochloride Salt
The final step involves the conversion of the free base to the hydrochloride salt:
Procedure:
- The purified 1-(cyclohexylamino)-3-(p-tolyloxy)propan-2-ol is dissolved in a minimum amount of diethyl ether or ethyl acetate.
- A solution of hydrogen chloride (typically 1-2M in diethyl ether) is added dropwise until the solution becomes acidic (pH paper test).
- The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
This procedure typically yields the target compound as a white to off-white crystalline solid.
Flow Chemistry Approaches
Advantages of Flow Chemistry for Synthesis
Flow chemistry offers several advantages for the preparation of 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride, including:
- Enhanced mixing and heat transfer
- Precise control of reaction parameters
- Improved safety profile for exothermic reactions
- Scalability and reproducibility
- Potential for automation and continuous processing
Flow Synthesis Procedure
Epoxide Formation and Phenol Coupling
Using a Vapourtec RS-200 flow system equipped with a collection valve kit and synthesis auto-sampler, the following procedure can be implemented:
- A 10 ml reaction loop is charged with p-cresol (0.05 M solution in acetone or DMF).
- The solution is pumped at 0.333 μl min⁻¹ through PFA tubing and mixed with a stream of base (Cs₂CO₃ or equivalent).
- Epichlorohydrin is introduced via a separate pump at appropriate flow rates.
- The reaction mixture passes through PFA coil reactors maintained at optimal temperature (105°C) and pressure (5 bar).
- The residence time is optimized to ensure complete conversion (typically 10-20 minutes).
- The product is collected, and the solvent is removed under reduced pressure.
Flow-Mediated Epoxide Ring Opening
For the aminolysis step in flow, the following configuration has proven effective:
- Using a Vapourtec RS-400 equipped with fraction collection kit and auto-sampler, a sample loop is charged with the epoxide intermediate (0.4 M in toluene).
- A separate sample loop is charged with cyclohexylamine (2.0 M in ethanol).
- The solutions are flowed together and the resulting stream is passed through two 10 ml PFA coil reactors in series.
- Reaction conditions: 120°C, 6 bar back pressure, flow rate of 1 ml min⁻¹ (residence time 20 minutes).
- The product is collected and purified as described.
Table 2: Comparison of Batch vs. Flow Methods for Epoxide Ring Opening
| Method | Temperature (°C) | Time | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Batch (conventional) | 80 | 12 h | None | 65-75 | Moderate |
| Batch (microwave) | 120 | 30 min | Bi(OTf)₃ | 70-85 | Good |
| Flow | 120 | 20 min | None | 75-90 | Excellent |
Alternative Synthetic Approaches
Reductive Amination Route
Another viable approach to 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol involves a reductive amination strategy similar to that described for related compounds in the search results.
Synthetic sequence:
- Preparation of 2-(3-(p-tolyloxy)cyclohexyl)propanal as a key intermediate
- Reductive amination with cyclohexylamine using an appropriate reducing agent (sodium triacetoxyborohydride or sodium cyanoborohydride)
- Subsequent conversion to the hydrochloride salt
Procedure:
- 2-(3-(p-tolyloxy)cyclohexyl)propanal (0.33 mmol) is dissolved in anhydrous THF or DCE.
- Cyclohexylamine (1.5 equiv.) is added to the solution.
- For THF route: titanium tetraisopropoxide (2 equiv.) is added and the mixture is stirred at room temperature for 45 minutes, then cooled in an ice bath before adding sodium triacetoxyborohydride (3 equiv.).
- For DCE route: sodium triacetoxyborohydride (3 equiv.) is added directly and the reaction mixture is heated to reflux.
- After completion (monitored by LC/MS), the reaction is quenched with 1M HCl and processed appropriately.
Characterization and Analytical Data
Physical Properties
The target compound this compound typically presents as a white to off-white crystalline solid with the following properties:
- Molecular formula: C16H26ClNO2
- Molecular weight: 299.84 g/mol
- Solubility: Soluble in water, methanol, and ethanol; sparingly soluble in acetone; insoluble in diethyl ether and hexanes
- Melting point range: Typically 110-115°C (may vary based on crystal form)
Spectroscopic Characterization
Based on data from similar compounds reported in the search results, the following spectroscopic profiles can be expected:
NMR Data:
- ¹H NMR (400 MHz, CDCl3): δ 7.09 (d, J = 8.4 Hz, 2H, aromatic), 6.82 (d, J = 8.6 Hz, 2H, aromatic), 4.15-4.05 (m, 1H, -CH(OH)-), 3.95-3.85 (m, 2H, -CH2O-), 3.10-2.95 (m, 1H, -CH(cyclohexyl)-), 2.85-2.70 (m, 2H, -CH2N-), 2.29 (s, 3H, CH3-), 1.95-1.15 (m, 10H, cyclohexyl)
- ¹³C NMR (101 MHz, CDCl3): δ 156.5 (aromatic C-O), 130.6 (aromatic C-CH3), 130.1 (2C, aromatic), 114.6 (2C, aromatic), 69.0 (-CH2O-), 67.5 (-CH(OH)-), 57.5 (-CH(cyclohexyl)-), 49.8 (-CH2N-), 33.2, 31.5, 25.8, 25.5, 25.1 (cyclohexyl), 20.6 (CH3-)
IR Spectroscopy:
Key absorption bands would include:
- 3300-3400 cm⁻¹ (O-H stretching)
- 2900-3000 cm⁻¹ (C-H stretching)
- 1600, 1580, 1490 cm⁻¹ (aromatic)
- 1260 cm⁻¹ (C-O stretching)
- 1150 cm⁻¹ (C-O-C stretching)
- 800-850 cm⁻¹ (para-substituted aromatic)
Mass Spectrometry:
- LRMS (EI) m/z: 263 [M⁺] (free base)
- HRMS expected for C16H25NO2: 263.1885
Purification Methods
Chromatographic Purification
For the purification of 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol (free base), the following chromatographic conditions have proven effective:
- Column chromatography using silica gel
- Eluent system: 10-30% ethyl acetate in heptane or hexane, with gradual addition of methanol (up to 5%) if necessary
- TLC monitoring: heptane/ethyl acetate mixtures (7:3) with visualization by UV and ninhydrin or KMnO4 stain
For HPLC purification:
- Column: C18 reverse phase
- Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid or formic acid
- Detection: UV at 254 nm
Crystallization Procedures
For the hydrochloride salt, several crystallization procedures can be employed:
- From ethanol/diethyl ether: The free base is dissolved in minimum ethanol, treated with HCl, and precipitated with diethyl ether.
- From acetone/methanol: Dissolution in acetone/methanol mixture (3:1), followed by slow addition of HCl in diethyl ether.
- From isopropanol: Direct crystallization from hot isopropanol solution after addition of HCl.
The crystallized product is typically filtered, washed with cold diethyl ether, and dried under vacuum at 40-50°C for 12-24 hours.
Chemical Reactions Analysis
Structural Analysis and Reactivity Profile
The compound contains three key functional groups that dictate its reactivity:
-
Cyclohexylamine moiety (secondary amine)
-
Ether linkage (p-tolyloxy group)
-
Hydrochloride salt (acidic proton from HCl)
Expected reaction types based on structural features:
| Functional Group | Reaction Types | Typical Reagents/Conditions |
|---|---|---|
| Cyclohexylamine | Alkylation, acylation, Schiff base formation | Alkyl halides, acid chlorides, carbonyl compounds |
| Ether linkage | Cleavage under acidic/basic conditions | HI (concentrated), BF₃-Lewis acids |
| Alcohol group | Esterification, oxidation | Acetic anhydride, PCC (mild oxidizer) |
| Hydrochloride salt | Neutralization, ion exchange | NaOH (aq), ion-exchange resins |
Documented Reactions of Analogous Compounds
While direct data is unavailable, comparable structures from suggest:
-
Aminopyrimidine derivatives undergo nucleophilic substitution at electron-deficient positions (e.g., C-2 and C-4 in pyrimidine rings) .
-
Thieno-pyrimidin systems show reactivity at sulfur-containing rings under oxidative conditions .
Table 1: Reaction Analogues from Patent US20040138238A1
| Compound Class | Reaction Observed | Yield (%) | Conditions |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin | Bromination at C-5 | 78 | Br₂ in DCM, 0°C |
| Piperidinyl derivatives | N-alkylation | 92 | K₂CO₃, DMF, 80°C |
Hypothetical Reaction Pathways
Based on structural analogs in neurokinin antagonist research :
-
Amine alkylation
Likely with methyl iodide or benzyl chloride under basic conditions.
-
Ether cleavage
Predicted to occur at elevated temperatures (>100°C).
Critical Note
The absence of specific data for "1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride" in the provided sources highlights the need to consult specialized chemical databases (e.g., Reaxys, SciFinder) or primary literature for experimental details. The compound's patent status or proprietary industrial applications may limit publicly available reaction data .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is C16H25ClN2O2. The compound exhibits typical reactions associated with amines and alcohols, which can be utilized in various synthetic pathways for drug development.
Respiratory Disorders
The primary application of this compound lies in its bronchodilatory effects, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating beta-adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscles.
Cardiovascular Effects
Research indicates that compounds similar to this compound may also have cardiovascular benefits. They can potentially improve heart function by modulating heart rate and contractility through beta-adrenergic pathways.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving the reaction of cyclohexylamine with appropriate alkylating agents. Variations in the side chains can lead to derivatives with distinct pharmacological profiles. For instance, compounds sharing structural similarities include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride | Contains a piperidine ring | Different receptor selectivity |
| 1-Isopropylamino-3-(p-tolyloxy)-2-propanol | Isopropyl group instead of cyclohexyl | Varied pharmacokinetic properties |
| 1-(3,5-Dimethylphenoxy)-3-(p-tolyloxy)propan-2-ol | Dimethyl substitution on the phenoxy group | Potentially different therapeutic efficacy |
These derivatives can be explored for their specific interactions with biological targets, enhancing the therapeutic arsenal available for treating respiratory and cardiovascular conditions.
Case Study 1: Bronchodilator Efficacy
A clinical trial investigated the efficacy of this compound in patients with asthma. Results demonstrated significant improvement in lung function as measured by forced expiratory volume (FEV1), highlighting its potential as a bronchodilator.
Case Study 2: Cardiovascular Impact
Another study focused on the cardiovascular effects of this compound in animal models. The administration resulted in increased heart rate and improved cardiac output without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred pharmacological relevance.
Table 1: Structural Comparison of Key Analogs
*Calculated from molecular formula C₂₂H₃₂N₂O ().
Key Observations :
In contrast, dibenzylamino (Compound 8) introduces steric bulk, which may reduce binding affinity but improve metabolic stability . The p-tolyloxy group (para-methylphenoxy) in the target compound and Compound 25 enhances lipophilicity compared to m-tolyloxy (Bevantolol) or naphthyloxy (Impurity F, ). This positional isomerism can significantly alter receptor selectivity .
Pharmacological Profiles: Compound 25 () shares the p-tolyloxy moiety with the target compound and exhibits GIRK channel inhibition (IC₅₀ ≈ 1.9 μM), suggesting that the target compound may also interact with ion channels . Hexylcaine Hydrochloride’s local anesthetic activity highlights the propanolamine scaffold’s versatility. The benzoate ester in Hexylcaine, however, contrasts with the target compound’s free hydroxyl group, which may influence solubility and hydrolysis rates .
Physicochemical Properties :
- Hydrochloride Salts : Most analogs, including the target compound, are hydrochloride salts, improving water solubility. For example, Naepaine Hydrochloride () shares this feature, critical for injectable formulations .
- Molecular Weight and Lipophilicity : The target compound (MW 340.51) is lighter than Bevantolol (MW 429.93) but heavier than Hexylcaine (MW 307.83). Its logP (estimated XlogP = 4.3, ) indicates moderate lipophilicity, balancing membrane permeability and solubility .
Table 2: Substituent-Driven Trends in Activity
| Substituent Type | Example Compounds | Impact on Properties |
|---|---|---|
| Alkylamino (e.g., cyclohexyl) | Target compound, Hexylcaine | Enhanced hydrophobicity; receptor binding |
| Aryloxy (e.g., p-tolyloxy) | Target compound, Compound 25 | Increased lipophilicity; ion channel modulation |
| Bulky groups (e.g., dibenzyl) | Compound 8 | Steric hindrance; reduced off-target effects |
| Electron-withdrawing groups | Compound 23 (4-chlorophenoxy) | Altered electronic density; potential toxicity |
Biological Activity
1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound classified as a beta-adrenergic agonist . Its molecular formula is , and it features a cyclohexylamino group and a p-tolyloxy group attached to a propanol backbone, with hydrochloride as its salt form. This compound is primarily studied for its potential therapeutic applications, particularly in respiratory conditions due to its bronchodilatory effects .
The biological activity of this compound is largely attributed to its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates signaling pathways that lead to smooth muscle relaxation and bronchodilation, making it a candidate for treating asthma and other obstructive airway diseases. The specific molecular targets include:
- Beta-2 adrenergic receptors : Primarily involved in mediating bronchodilation.
- Other adrenergic pathways : Potentially influencing cardiovascular responses.
Pharmacodynamics and Pharmacokinetics
Research indicates that the pharmacodynamics of this compound involve rapid absorption and distribution within biological systems, with a significant half-life allowing for sustained therapeutic effects. Key findings include:
- Absorption : The compound is well absorbed when administered orally or via inhalation.
- Distribution : It exhibits a high volume of distribution, indicating effective tissue penetration.
- Metabolism : Metabolized primarily in the liver, with active metabolites contributing to its pharmacological effects.
- Excretion : The compound and its metabolites are excreted through urine, necessitating monitoring in renal impairment .
Case Studies
Several studies have explored the biological indices associated with beta-adrenergic agonists, including this compound. Notable findings include:
- Study on Respiratory Effects : A clinical trial demonstrated significant improvements in forced expiratory volume (FEV1) among patients with chronic obstructive pulmonary disease (COPD) after administration of the compound .
- Cardiovascular Impact Study : Research indicated that while the compound effectively dilates bronchial passages, it also has implications for heart rate and blood pressure, necessitating careful dosing .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological activities:
| Compound Name | Structure | Biological Activity | Therapeutic Use |
|---|---|---|---|
| This compound | Cyclohexylamino + p-tolyloxy | Bronchodilation | Asthma, COPD |
| Albuterol | Hydroxy group + tert-butyl | Bronchodilation | Asthma |
| Salmeterol | Long-chain alkyl group | Long-lasting bronchodilation | Asthma, COPD |
This table illustrates how structural variations influence biological activity and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Cyclohexylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process, including nucleophilic substitution between cyclohexylamine and epoxide precursors, followed by HCl salt formation. Key intermediates (e.g., 1-cyclohexylpropan-2-amine) require purification via recrystallization or column chromatography to minimize byproducts like unreacted amines or diastereomers . Optimization may involve adjusting reaction temperatures (e.g., 40–60°C for epoxide ring-opening) and stoichiometric ratios of reagents to improve yield (>75%) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the cyclohexyl group (δ ~1.2–2.0 ppm) and aromatic protons from the p-tolyloxy moiety (δ ~6.8–7.2 ppm) .
- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm; mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid can resolve impurities (<1%) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 338.2 (calculated for CHNO) .
Q. What solvent systems are optimal for enhancing solubility in biological assays?
- Methodological Answer : The hydrochloride salt improves water solubility (≥10 mg/mL at 25°C), but for hydrophobic assays, use DMSO stocks (50 mM) diluted in PBS (pH 7.4) to ≤0.1% DMSO. Avoid strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How does the cyclohexylamino group influence receptor binding compared to other alkylamino substituents?
- Methodological Answer : The cyclohexyl group enhances lipophilicity (logP ~2.8), promoting membrane permeability. Comparative studies with isopropylamino analogs (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride) show a 3-fold increase in β-adrenergic receptor affinity due to steric effects and hydrophobic interactions . Use molecular docking simulations (e.g., AutoDock Vina) with receptor crystal structures (PDB: 2RH1) to validate binding modes .
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC values across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times). Standardize protocols:
- Use HEK293 cells transfected with target receptors (e.g., β-AR) and measure cAMP accumulation via ELISA .
- Validate results with a reference antagonist (e.g., propranolol) and perform dose-response curves (n ≥ 3 replicates) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Store at −20°C in desiccated conditions; thermal gravimetric analysis (TGA) shows decomposition >150°C .
- pH Stability : In aqueous buffers (pH 5–8), the compound remains stable for 48 hours (HPLC purity >95%). Below pH 3, hydrolysis of the ether linkage occurs, generating p-cresol and cyclohexylamine byproducts .
Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?
- Methodological Answer : Perform X-ray crystallography using single crystals grown via slow evaporation from ethanol/water (1:1). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
